1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl-
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Overview
Description
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenyl, piperidinyl, and propyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups to form different products.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo(4,5-d)pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted Triazolopyrimidines: Compounds with phenyl groups attached to the triazolopyrimidine core.
Piperidinyl-substituted Compounds: Compounds with piperidinyl groups in their structure.
Uniqueness
The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-1-(2-(1-piperidinyl)ethyl)-6-propyl- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
117740-58-6 |
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Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-phenyl-1-(2-piperidin-1-ylethyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C20H26N6O2/c1-2-11-24-19(27)17-18(26(20(24)28)16-9-5-3-6-10-16)21-22-25(17)15-14-23-12-7-4-8-13-23/h3,5-6,9-10H,2,4,7-8,11-15H2,1H3 |
InChI Key |
LXTMSERNFXPMFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=NN2CCN3CCCCC3)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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